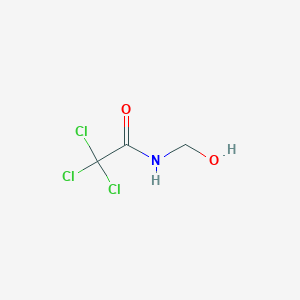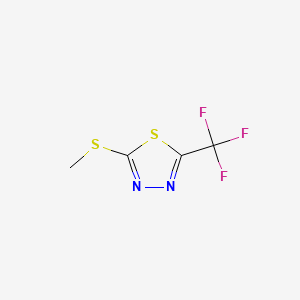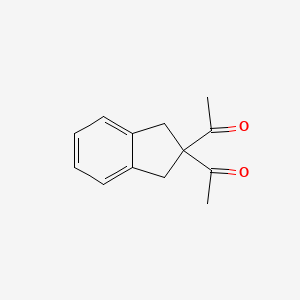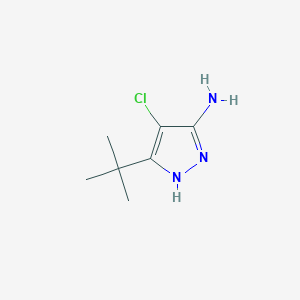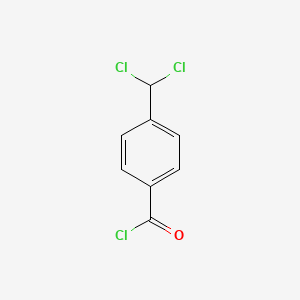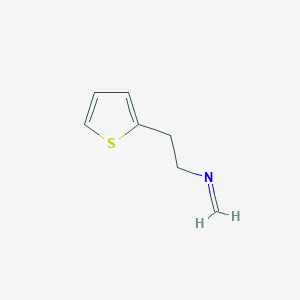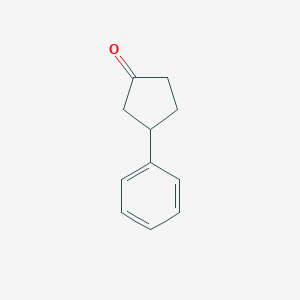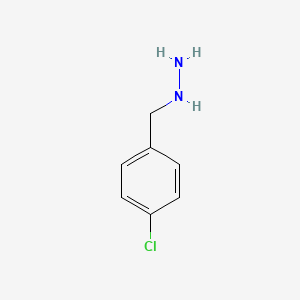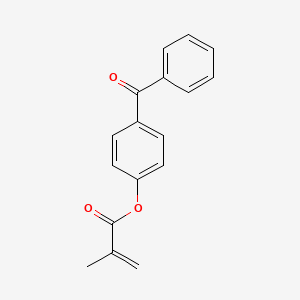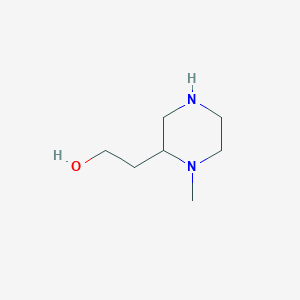
2-(1-Methylpiperazin-2-yl)ethanol
Vue d'ensemble
Description
“2-(1-Methylpiperazin-2-yl)ethanol” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .
Synthesis Analysis
The synthesis of “2-(1-Methylpiperazin-2-yl)ethanol” involves a series of reactions. The process starts with methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate, which is dissolved in tetrahydrofuran (THF). This is followed by the addition of lithium aluminium tetrahydride .Molecular Structure Analysis
The molecular structure of “2-(1-Methylpiperazin-2-yl)ethanol” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethanol group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis
“2-(1-Methylpiperazin-2-yl)ethanol” is a golden oil . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Applications De Recherche Scientifique
-
Anti-inflammatory effect of a new piperazine derivative
- Field : Inflammopharmacology
- Application : This study investigates the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .
- Methods : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Field : Medicinal Chemistry
- Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with promising cytotoxic effects observed against four different cancer cell lines .
- Methods : The compounds were synthesized in three steps with high yields .
- Results : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
-
Antinociceptive Profile of ARN19702
- Field : Pharmacology
- Application : This study investigates the antinociceptive profile of ARN19702, a novel orally active N-Acylethanolamine Acid Amidase (NAAA) inhibitor, in animal models .
- Methods : The study assessed the profile of ARN19702 in mouse and rat models of acute and neuropathic pain. Oral administration in male mice attenuated the spontaneous nocifensive response elicited by intraplantar formalin injection and the hypersensitivity caused by intraplantar carrageenan injection, paw incision, or sciatic nerve ligation .
- Results : ARN19702 reduced nociception associated with paclitaxel-induced neuropathy without development of subacute antinociceptive tolerance .
-
Anti-inflammatory effect of a new piperazine derivative
- Field : Inflammopharmacology
- Application : This study investigates the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .
- Methods : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
- Mechanical Stability of 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol
- Field : Material Science
- Application : This compound is studied for its mechanical stability, which is a crucial parameter for device fabrication .
- Methods : The mechanical stability of the compound is evaluated using various material science techniques .
- Results : The results of the study would provide insights into the mechanical properties of the compound, which can be useful in various applications .
Propriétés
IUPAC Name |
2-(1-methylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMKKKFXCWRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424476 | |
| Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperazin-2-yl)ethanol | |
CAS RN |
889939-92-8 | |
| Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

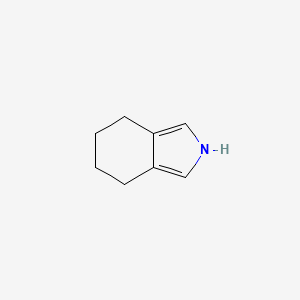
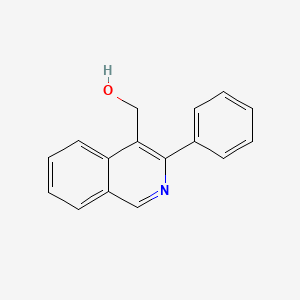
![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)
